Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride
CAS No.: 502841-93-2
Cat. No.: VC19045927
Molecular Formula: C17H19ClFNO3
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502841-93-2 |
|---|---|
| Molecular Formula | C17H19ClFNO3 |
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C17H18FNO3.ClH/c1-2-21-17(20)11-15(19)12-8-9-14(18)16(10-12)22-13-6-4-3-5-7-13;/h3-10,15H,2,11,19H2,1H3;1H |
| Standard InChI Key | SPPZSNZUQFGESP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₉ClFNO₃, with a molecular weight of 339.8 g/mol . Its IUPAC name, ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride, reflects three key components:
-
Phenoxyphenyl core: A biphenyl system with a fluorine atom at the para-position and a phenoxy group at the meta-position.
-
Amino-propanoate moiety: A β-amino ester functional group.
-
Hydrochloride salt: Enhances solubility and stability via protonation of the amino group.
The SMILES notation (CCOC(=O)CC(N)c1ccc(F)c(Oc2ccccc2)c1.Cl) and InChIKey (SPPZSNZUQFGESP-UHFFFAOYSA-N) further delineate its connectivity .
Crystallographic and Spectroscopic Data
While X-ray crystallography data are unavailable, analogous compounds (e.g., ethyl 3-amino-3-(4-chlorophenyl)propanoate) exhibit melting points between 158–160°C . Spectroscopic characterization likely includes:
-
¹H/¹³C NMR: Resonances for the ethyl ester (δ ~1.2–4.3 ppm), aromatic protons (δ ~6.5–7.5 ppm), and NH₃⁺ (δ ~8.0–8.5 ppm).
-
IR: Stretching bands for ester C=O (~1740 cm⁻¹), NH₃⁺ (~2500–3000 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
Although explicit protocols for this compound are scarce, its synthesis likely parallels methods for related β-amino esters :
-
Condensation: Reacting 4-fluoro-3-phenoxybenzaldehyde with ethyl cyanoacetate via a Knoevenagel reaction to form an α,β-unsaturated nitrile.
-
Reductive Amination: Hydrogenation of the nitrile intermediate in the presence of ammonia or ammonium chloride to introduce the amino group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A patent (US 6,448,228) describes a similar process for methyl 3-amino-3-(4-chlorophenyl)propanoate, utilizing thionyl chloride in methanol for esterification . Adapting this method, ethanol and hydrochloric acid could replace methanol and thionyl chloride for the target compound.
Optimization Challenges
-
Regioselectivity: Ensuring fluorination and phenoxy substitution at the correct positions requires careful control of reaction conditions.
-
Enantiomeric Purity: Racemization during esterification or amination may necessitate chiral catalysts or resolution techniques .
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume